2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine
Description
2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine is a halogenated pyrimidine derivative characterized by a chloro-fluoro core substituted with a 4-iodophenoxy group at the 4-position. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to interact with biological targets . The iodine atom in the 4-iodophenoxy substituent distinguishes this compound from analogues, imparting unique electronic and steric properties that influence its reactivity, solubility, and binding affinity .
Properties
Molecular Formula |
C10H5ClFIN2O |
|---|---|
Molecular Weight |
350.51 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine |
InChI |
InChI=1S/C10H5ClFIN2O/c11-10-14-5-8(12)9(15-10)16-7-3-1-6(13)2-4-7/h1-5H |
InChI Key |
PSRYUGKDGUPDNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC=C2F)Cl)I |
Origin of Product |
United States |
Preparation Methods
Industrial Preparation of 2,4-Dichloro-5-fluoropyrimidine
A key intermediate is 2,4-dichloro-5-fluoropyrimidine, which can be prepared from 5-fluorouracil using triphosgene and a tertiary amine catalyst under reflux conditions at normal pressure. The process involves:
- Slow addition of 5-fluorouracil, trichloroethylene, and triphosgene to a tertiary amine catalyst at room temperature.
- Reflux for 2 to 24 hours.
- Removal of water layer and evaporation of solvents.
- Distillation to isolate the product with purity >98%.
Catalysts used : Trimethylamine, triethylamine, N-methylimidazole, 1,8-diazabicyclo[5.4.0]undec-7-ene, among others.
Yield and Purity : High yield and purity with minimized environmental impact due to reduced waste and simpler operations.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 5-Fluorouracil, triphosgene, trichloroethylene | Room temp addition, reflux 2-24 h | Formation of 2,4-dichloro-5-fluoropyrimidine |
| 2 | Workup: water removal, solvent evaporation | Normal pressure distillation | Product purity >98% |
This method is industrially viable with low corrosion and environmental impact.
Preparation of 2-Chloro-5-iodopyrimidine
This intermediate is synthesized from 5-iodopyrimidine-2-amine by diazotization and chlorination:
- 5-Iodopyrimidine-2-amine is treated with copper(II) chloride and tributyl nitrite in acetonitrile at 70 °C for 5-6 hours.
- The reaction mixture is diluted with ether, filtered, and purified by ethyl acetate extraction.
- This yields 2-chloro-5-iodopyrimidine, a critical precursor for subsequent phenoxy substitution.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 5-Iodopyrimidine-2-amine, CuCl2, tributyl nitrite | 70 °C, 5-6 h | 2-Chloro-5-iodopyrimidine |
| 2 | Workup with ether and EtOAc | Filtration and purification | Pure intermediate |
This method is well-documented for preparing halogenated pyrimidines used in medicinal chemistry.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Formation of 2,4-dichloro-5-fluoropyrimidine | 5-Fluorouracil, triphosgene, tertiary amine catalyst, reflux 2-24 h | 2,4-Dichloro-5-fluoropyrimidine | High (>90%) | Industrially scalable, high purity |
| 2. Synthesis of 2-chloro-5-iodopyrimidine | 5-Iodopyrimidine-2-amine, CuCl2, tributyl nitrite, 70 °C, 5-6 h | 2-Chloro-5-iodopyrimidine | Moderate to High | Key intermediate for iodophenoxy substitution |
| 3. Coupling with 4-iodophenol | 2-Chloro-5-fluoropyrimidine, 4-iodophenol, Cu2O, 8-hydroxyquinoline, Cs2CO3, 65 °C, 16 h | 2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine | 40-60% | Copper-catalyzed SNAr or Ullmann-type coupling |
Additional Notes and Considerations
- The choice of catalyst and base critically affects the yield and purity of the final product.
- Reaction conditions such as temperature and solvent polarity must be optimized to minimize side reactions and degradation.
- Purification typically involves extraction, filtration, and chromatographic techniques to achieve high purity.
- Environmental and safety considerations favor the use of milder reagents and avoidance of excessive acidic or toxic by-products, as demonstrated in industrial methods for related pyrimidine derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine has several scientific research applications:
Medicinal chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Biological studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material science: It is employed in the development of novel materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural features and properties of 2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine with its analogues:
Key Observations:
- Iodine vs. Fluorine/Methoxy Groups: The 4-iodophenoxy group introduces significant steric bulk and polarizability compared to smaller substituents like methoxy or fluorobenzyloxy.
- Trifluoromethyl Derivatives : Compounds like BD488922 exhibit strong electron-withdrawing effects, enhancing stability against metabolic degradation compared to iodinated analogues .
- Biological Activity : The 4-fluorobenzyloxy and 3-(4-fluorophenyl)propoxy substituents in 6c and 6g are optimized for 5-HT2C receptor binding, while iodine’s size may favor interactions with larger hydrophobic pockets in kinases .
Physicochemical Properties
- NMR Shifts : The ¹H-NMR of 6c (δ 8.20 ppm for pyrimidine protons) contrasts with iodinated derivatives, where iodine’s electronegativity may deshield adjacent protons .
- Thermal Stability : Trifluoromethyl and methoxy groups enhance stability compared to iodinated compounds, which may degrade under UV light or heat .
Biological Activity
2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
- Molecular Formula : C12H8ClFIO
- Molecular Weight : 348.55 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Its structure allows it to act as a competitive inhibitor or modulator of specific enzymes, particularly those involved in the cyclooxygenase (COX) pathways.
Anti-inflammatory Effects
Research has indicated that derivatives of pyrimidine compounds can exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrimidine derivatives effectively inhibit COX enzymes, which play a crucial role in the inflammatory process:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| This compound | Not specifically reported | Not specifically reported |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | 9.17 | Not reported |
The inhibition of COX-2 is particularly noteworthy as it is associated with reduced inflammation without the gastrointestinal side effects often seen with non-selective NSAIDs .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Pyrimidines have been extensively studied for their role in cancer therapy, particularly through mechanisms involving thymidylate synthase (TS) inhibition and DNA topoisomerase interactions. The fluorinated pyrimidines are known to enhance the efficacy of chemotherapeutic agents by increasing their affinity for target proteins involved in DNA synthesis:
- Fluorinated Pyrimidines : These compounds have shown promise in treating various cancers, including colorectal cancer, by disrupting DNA replication processes .
Case Studies
- In Vivo Studies : In models of carrageenan-induced paw edema, pyrimidine derivatives demonstrated significant anti-inflammatory effects comparable to indomethacin, with effective doses indicating their potential as therapeutic agents .
- Cytotoxicity Assays : Substituted pyrimidines were assessed for cytotoxicity against various cancer cell lines, showing GI50 values ranging from 0.01 to 0.41 μM, indicating potent anticancer properties .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrimidine ring:
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases lipophilicity and bioavailability |
| Iodine | Enhances binding affinity to target proteins |
| Chlorine | Modulates enzyme interaction and selectivity |
These modifications can lead to improved pharmacological profiles and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
